molecular formula C24H28N4O7S B2368795 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 448937-33-5

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2368795
CAS No.: 448937-33-5
M. Wt: 516.57
InChI Key: ZKYSYBZTKVHBKH-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
  • 3,4,5-triethoxy-N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)benzamide
  • 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzoic acid

Uniqueness

What sets 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S/c1-5-33-19-14-16(15-20(34-6-2)21(19)35-7-3)23(29)27-17-8-10-18(11-9-17)36(30,31)28-22-24(32-4)26-13-12-25-22/h8-15H,5-7H2,1-4H3,(H,25,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYSYBZTKVHBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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